Regioisomeric Impact on HDAC6 Inhibitory Potency: 5-Substituted vs. 6-Substituted Scaffolds
Compounds built on the 5-substituted benzoxazolone-piperidine scaffold demonstrate significantly higher potency against HDAC6 than those utilizing the 6-substituted isomer. In a direct comparison using identical assay conditions, a 5-substituted derivative (CHEMBL5206304) showed an IC50 of 4.9 nM, which is nearly 9-fold more potent than a closely related 6-substituted analog (CHEMBL4216635) with an IC50 of 42 nM [1][2]. This potency difference underscores the critical nature of the substitution pattern for target engagement.
| Evidence Dimension | HDAC6 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 4.9 nM (CHEMBL5206304, derived from 5-substituted scaffold) |
| Comparator Or Baseline | 42 nM (CHEMBL4216635, derived from 6-substituted scaffold) |
| Quantified Difference | 8.6-fold increase in potency |
| Conditions | Inhibition of full-length human recombinant HDAC6 using a fluorogenic substrate. |
Why This Matters
For drug discovery programs targeting HDAC6, the choice of the 5-substituted intermediate directly translates to a nearly 9x greater inhibitory potency, making it the superior scaffold for lead optimization and procurement.
- [1] BindingDB entry for BDBM50602361 (CHEMBL5206304). HDAC6 IC50 = 4.9 nM. View Source
- [2] BindingDB entry for BDBM50458485 (CHEMBL4216635). HDAC6 IC50 = 42 nM. View Source
